molecular formula C9H8BrClO2 B14041447 Methyl 3-bromo-6-chloro-2-methylbenzoate

Methyl 3-bromo-6-chloro-2-methylbenzoate

Cat. No.: B14041447
M. Wt: 263.51 g/mol
InChI Key: WUXTYCDDLZDHDF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-chloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination and chlorination of methyl 2-methylbenzoate. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) as reagents, along with a suitable catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield different substituted benzoates, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-bromo-6-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloro-2-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-2-methylbenzoate: Similar structure but lacks the chlorine atom.

    Methyl 6-bromo-2-chloro-3-methylbenzoate: Similar structure with different substitution pattern.

    Methyl 3-bromo-2-chloro-6-(methylsulfonyl)benzoate: Contains a methylsulfonyl group in addition to bromine and chlorine.

Uniqueness

Methyl 3-bromo-6-chloro-2-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for targeted applications where specific properties are required.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

methyl 3-bromo-6-chloro-2-methylbenzoate

InChI

InChI=1S/C9H8BrClO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

WUXTYCDDLZDHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Cl)Br

Origin of Product

United States

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